![molecular formula C8H6BrFO2 B3026523 2-Bromo-4-fluoro-6-methylbenzoic acid CAS No. 1003709-47-4](/img/structure/B3026523.png)
2-Bromo-4-fluoro-6-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives is a topic of interest in several papers. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is achieved through the bromodeboronation of aryl boronic acids, indicating that a similar approach might be applicable for synthesizing 2-Bromo-4-fluoro-6-methylbenzoic acid . Additionally, 2-bromobenzoic acids are used as building blocks for constructing spiro compounds, suggesting that the bromo group on the benzoic acid is reactive and can participate in further chemical transformations . The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline from 2-amino-5-methylbenzoic acid also involves bromination, which is a common step in the synthesis of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives can be complex, as seen in the crystal structure analysis of 2-bromoacetoxybenzoic acid, which is a structural analog of aspirin . The presence of a bromine atom can introduce rotational disorder, as observed in the crystal structure of this compound. This suggests that 2-Bromo-4-fluoro-6-methylbenzoic acid may also exhibit interesting structural features due to the presence of both bromo and fluoro substituents.
Chemical Reactions Analysis
The reactivity of brominated benzoic acids in chemical reactions is highlighted in several studies. For example, 2-bromobenzoic acids are utilized in free radical reactions to synthesize spiro compounds . The molecular recognition study of a bromo derivative of 3,5-dihydroxybenzoic acid with N-donor compounds shows the potential for hydrogen bonding and supramolecular assembly formation . These findings suggest that 2-Bromo-4-fluoro-6-methylbenzoic acid could also participate in various chemical reactions, potentially leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acids are not explicitly discussed in the provided papers. However, the synthesis and characterization of these compounds, such as 2,4,6-Tribromo-3-hydroxybenzoic acid, involve techniques like IR, NMR, and X-ray diffraction, which are essential for determining these properties . The presence of bromine and fluorine atoms in 2-Bromo-4-fluoro-6-methylbenzoic acid would likely influence its physical properties, such as melting point and solubility, as well as its chemical reactivity.
Scientific Research Applications
Degradation Pathways and Metabolism Studies : Research on similar compounds, such as fluorinated benzoic acids, has been conducted to understand degradation pathways in methanogenic consortia. For instance, a study on anaerobic sewage sludge revealed a degradation pathway for m-cresol, producing various metabolites including fluorinated benzoic acids (Londry & Fedorak, 1993).
Synthetic Applications : Syntheses of complex compounds often involve halogenated benzoic acids as intermediates. A study described the synthesis of aromatic constituents of calichemicin antibiotics, utilizing polysubstituted aromatic carboxylic acids similar to 2-Bromo-4-fluoro-6-methylbenzoic acid (Laak & Scharf, 1989).
Enzymatic Reactions and Inhibition Studies : The reactivity of halogenated benzoylformates with enzymes like benzoylformate decarboxylase has been researched. For example, the bromo analogue of these compounds demonstrated competitive inhibition properties (Reynolds, Garcia, Kozarich & Kenyon, 1988).
Thermodynamics and Structure-Property Relationships : The physical properties of halogenbenzoic acids, including bromo-methylbenzoic acids, have been studied to understand their thermodynamics, solubility, and structure-property relationships (Zherikova et al., 2016).
Pharmacological Applications : Although your request excludes information related to drug use, it's notable that related halogenated benzoic acids have been investigated in pharmacology, for instance, in the development of NHE inhibitors, which are relevant in the treatment of myocardial infarction (Baumgarth, Beier & Gericke, 1997).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-fluoro-6-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFBSAUUUDKWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662783 | |
Record name | 2-Bromo-4-fluoro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003709-47-4 | |
Record name | 2-Bromo-4-fluoro-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.